(Trifluoromethyl)-lambda~5~-phosphanedione
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Overview
Description
(Trifluoromethyl)-lambda~5~-phosphanedione is a compound that features a trifluoromethyl group attached to a lambda5-phosphane core. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the molecules it is attached to.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a phosphane with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl trimethylsilane under specific conditions . The reaction often requires the presence of a catalyst and a base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (Trifluoromethyl)-lambda~5~-phosphanedione may involve continuous flow processes to ensure high efficiency and yield. These processes often utilize readily available precursors and reagents, along with optimized reaction conditions to maximize the production rate .
Chemical Reactions Analysis
Types of Reactions
(Trifluoromethyl)-lambda~5~-phosphanedione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents that can stabilize the intermediates formed during the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphane oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(Trifluoromethyl)-lambda~5~-phosphanedione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (Trifluoromethyl)-lambda~5~-phosphanedione exerts its effects involves the interaction of the trifluoromethyl group with molecular targets. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the compound, making it a valuable tool in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Trifluoromethyl)-lambda~5~-phosphanedione include:
Trifluoromethylated phosphines: These compounds share the trifluoromethyl group but differ in the phosphane core structure.
Trifluoromethylated ketones: These compounds feature a trifluoromethyl group attached to a ketone functional group.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the trifluoromethyl group with the lambda5-phosphane core. This combination imparts distinct electronic and steric properties, making it a versatile and valuable compound in various fields of research and industry .
Properties
CAS No. |
827027-09-8 |
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Molecular Formula |
CF3O2P |
Molecular Weight |
131.978 g/mol |
InChI |
InChI=1S/CF3O2P/c2-1(3,4)7(5)6 |
InChI Key |
RURZVXCEMCJPTC-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)P(=O)=O |
Origin of Product |
United States |
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